Cas no 2386583-78-2 (5-Thiazolesulfonyl chloride, 2-(difluoromethyl)-)
5-Thiazolesulfonyl chloride, 2-(difluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- 5-Thiazolesulfonyl chloride, 2-(difluoromethyl)-
- EN300-31022634
- 2386583-78-2
- 2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride
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- Inchi: 1S/C4H2ClF2NO2S2/c5-12(9,10)2-1-8-4(11-2)3(6)7/h1,3H
- InChI Key: WHDXRNONIVGVMJ-UHFFFAOYSA-N
- SMILES: S1C(S(Cl)(=O)=O)=CN=C1C(F)F
Computed Properties
- Exact Mass: 232.9183547g/mol
- Monoisotopic Mass: 232.9183547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 83.6Ų
Experimental Properties
- Density: 1.708±0.06 g/cm3(Predicted)
- Boiling Point: 272.5±40.0 °C(Predicted)
- pka: -3.97±0.10(Predicted)
5-Thiazolesulfonyl chloride, 2-(difluoromethyl)- Pricemore >>
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| Enamine | EN300-31022634-0.05g |
2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride |
2386583-78-2 | 95% | 0.05g |
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| Enamine | EN300-31022634-0.1g |
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| Enamine | EN300-31022634-0.25g |
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2386583-78-2 | 95% | 0.25g |
$487.0 | 2023-06-02 | |
| Enamine | EN300-31022634-0.5g |
2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride |
2386583-78-2 | 95% | 0.5g |
$768.0 | 2023-06-02 | |
| Enamine | EN300-31022634-1.0g |
2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride |
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| Enamine | EN300-31022634-2.5g |
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| Enamine | EN300-31022634-5.0g |
2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride |
2386583-78-2 | 95% | 5g |
$2858.0 | 2023-06-02 | |
| Enamine | EN300-31022634-10.0g |
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| 1PlusChem | 1P028ZUW-50mg |
2-(difluoromethyl)-1,3-thiazole-5-sulfonylchloride |
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| 1PlusChem | 1P028ZUW-100mg |
2-(difluoromethyl)-1,3-thiazole-5-sulfonylchloride |
2386583-78-2 | 95% | 100mg |
$485.00 | 2024-05-22 |
5-Thiazolesulfonyl chloride, 2-(difluoromethyl)- Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 5-Thiazolesulfonyl chloride, 2-(difluoromethyl)-
Recent Advances in the Application of 5-Thiazolesulfonyl chloride, 2-(difluoromethyl)- (CAS: 2386583-78-2) in Chemical Biology and Pharmaceutical Research
The compound 5-Thiazolesulfonyl chloride, 2-(difluoromethyl)- (CAS: 2386583-78-2) has recently emerged as a key building block in medicinal chemistry and chemical biology research. This heterocyclic sulfonyl chloride derivative has shown remarkable versatility in drug discovery programs, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have highlighted its unique reactivity profile, which enables efficient synthesis of sulfonamide-containing bioactive molecules through nucleophilic substitution reactions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in constructing novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized 2386583-78-2 as a critical intermediate to introduce the 2-(difluoromethyl)thiazole sulfonamide moiety, which significantly improved target binding affinity and metabolic stability compared to previous generations of inhibitors. The resulting compounds showed promising preclinical activity against B-cell malignancies with IC50 values in the low nanomolar range.
In the field of antimicrobial development, a recent ACS Infectious Diseases publication reported the synthesis of novel sulfonamide antibiotics using 5-Thiazolesulfonyl chloride, 2-(difluoromethyl)- as a key intermediate. The difluoromethyl group was found to enhance membrane permeability while the thiazole ring contributed to target specificity against bacterial dihydropteroate synthase. These derivatives exhibited potent activity against drug-resistant Staphylococcus aureus strains with MIC values ranging from 0.25-2 μg/mL.
Structural biology studies have provided insights into the molecular interactions of compounds derived from 2386583-78-2. X-ray crystallography data revealed that the difluoromethyl group forms favorable hydrophobic interactions with protein binding pockets, while the sulfonamide moiety participates in critical hydrogen bonding networks. These structural features explain the improved pharmacokinetic properties observed in animal models, including enhanced oral bioavailability and extended half-life.
Ongoing research is exploring the application of this building block in PROTAC (proteolysis targeting chimera) development. Early results suggest that the 2-(difluoromethyl)thiazole sulfonamide scaffold can effectively bridge E3 ligase binders to target proteins, enabling selective degradation of disease-relevant proteins. This approach is being investigated for challenging targets in oncology and neurodegenerative diseases.
From a synthetic chemistry perspective, recent process chemistry optimizations have improved the scalability of 2386583-78-2 production. A 2024 Organic Process Research & Development paper described a continuous flow synthesis method that increased yield to 78% while reducing hazardous waste generation. These advances are facilitating broader adoption of this valuable intermediate in industrial drug discovery programs.
Safety and toxicology studies of 5-Thiazolesulfonyl chloride, 2-(difluoromethyl)- derivatives have shown favorable profiles in preliminary assessments. The metabolic stability introduced by the difluoromethyl group reduces the formation of reactive metabolites, potentially lowering toxicity risks. However, researchers note the importance of thorough evaluation of sulfonamide hypersensitivity potential in clinical development candidates.
The growing body of research on this compound highlights its significance as a versatile scaffold in modern drug discovery. Future directions include exploration of its applications in covalent inhibitor design and as a fluorine-containing probe for 19F NMR studies of protein-ligand interactions. The unique combination of synthetic accessibility and favorable physicochemical properties positions 2386583-78-2 as a valuable tool for medicinal chemists addressing challenging therapeutic targets.
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